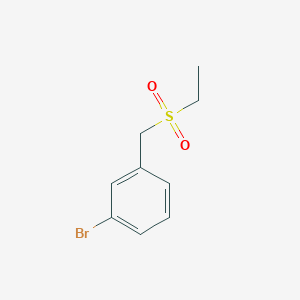
6-chloro-1H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the 6th position and an amino group at the 2nd position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The chlorine atom can be introduced through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or N-chlorosuccinimide . The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia .
Industrial Production Methods
Industrial production of 6-chloro-1H-indol-2-amine may involve large-scale Fischer indole synthesis followed by chlorination and amination steps. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Chlorinating agents like thionyl chloride and N-chlorosuccinimide, and amines or ammonia for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
Scientific Research Applications
6-chloro-1H-indol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-indol-2-amine: Lacks the chlorine atom at the 6th position, which can affect its reactivity and biological activity.
6-bromo-1H-indol-2-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
6-fluoro-1H-indol-2-amine: Contains a fluorine atom at the 6th position, affecting its reactivity and biological activity.
Uniqueness
6-chloro-1H-indol-2-amine is unique due to the presence of the chlorine atom at the 6th position, which can enhance its reactivity and biological activity compared to other indole derivatives. The chlorine atom can influence the compound’s electronic properties, making it a valuable building block for the synthesis of novel indole derivatives with potential therapeutic applications .
Properties
IUPAC Name |
6-chloro-1H-indol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZYJBGGYMCLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)





![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)




![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)

